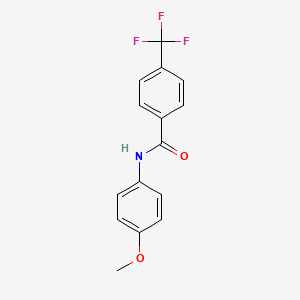

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide

Description

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a 4-methoxyphenylamine group attached to a benzoyl core substituted with a trifluoromethyl (-CF₃) group at the para position. The molecular formula is C₁₅H₁₂F₃NO₂, with a molecular weight of 295.26 g/mol. Key structural features include:

- 4-Methoxyphenyl group: An electron-donating substituent that enhances solubility and influences binding interactions.

- 4-Trifluoromethyl group: A strong electron-withdrawing group that improves metabolic stability and bioactivity .

Its structural simplicity allows for systematic comparisons with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-21-13-8-6-12(7-9-13)19-14(20)10-2-4-11(5-3-10)15(16,17)18/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUFSOPGNYLKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-methoxyaniline with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the amide can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of N-(4-hydroxyphenyl)-4-(trifluoromethyl)benzamide.

Reduction: Formation of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

Synthesis and Building Block:

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide serves as a valuable building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity, making it a useful precursor for synthesizing more complex organic molecules. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of derivatives with different functional groups.

Table 1: Chemical Transformations of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide

| Transformation Type | Product Formed | Reaction Conditions |

|---|---|---|

| Oxidation | N-(4-hydroxyphenyl)-4-(trifluoromethyl)benzamide | Mild oxidizing agents |

| Reduction | N-(4-methoxyphenyl)-4-(trifluoromethyl)benzylamine | Catalytic hydrogenation |

| Substitution | Various substituted derivatives | Nucleophilic substitution reactions |

Biological Research Applications

Biochemical Probes:

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets, including enzymes and receptors, which can modulate their activity .

Anticancer Activity:

Recent studies have highlighted the anticancer properties of compounds related to N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide. For instance, analogues demonstrated significant inhibitory activity against receptor tyrosine kinases such as EGFR, with inhibition rates exceeding 90% at low concentrations . The trifluoromethyl group plays a crucial role in enhancing the binding affinity of these compounds.

Table 2: Biological Activity of Related Compounds

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide | EGFR | 91% |

| Analogue 13 | HER-2 | 92% |

| Analogue 11 | KDR | 85% |

Medicinal Applications

Therapeutic Properties:

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide has been explored for its therapeutic potential, particularly in anti-inflammatory and anticancer treatments. Its ability to penetrate cell membranes facilitates interaction with intracellular targets, potentially leading to significant therapeutic effects.

Case Study:

A study investigating the efficacy of this compound in inhibiting cancer cell proliferation revealed promising results. The compound exhibited cytotoxic effects on various cancer cell lines, demonstrating its potential as a lead compound for developing new anticancer drugs .

Industrial Applications

Specialty Chemicals Development:

In industrial settings, N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide is utilized in the development of specialty chemicals and materials with unique properties. Its chemical stability and reactivity make it suitable for applications in the production of agrochemicals and pharmaceuticals .

Table 3: Industrial Applications

| Application Area | Description |

|---|---|

| Agrochemicals | Used as an intermediate in pesticide synthesis |

| Pharmaceuticals | Precursor for drug development |

| Specialty Materials | Enhances properties of polymers and coatings |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group and the nature of substituents on the phenyl ring significantly impact pharmacological properties:

| Compound Name | Substituent Position/Type | Key Attributes |

|---|---|---|

| N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide | CF₃ at C4, OCH₃ at C4’ | Enhanced stability and target specificity due to balanced electronic effects |

| N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide | CF₃ at C2, NH₂ at C4’ | Reduced metabolic stability; altered receptor binding |

| 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide | CF₃ at C3, CH₃ at C4 | Lower solubility; distinct pharmacological profile |

Key Findings :

- The para position of the CF₃ group in the target compound optimizes electronic interactions with target proteins, whereas ortho or meta positions (e.g., C2 or C3) may sterically hinder binding .

- The methoxy group’s electron-donating nature counterbalances the CF₃ group’s electron-withdrawing effects, improving solubility and bioavailability compared to analogs with non-polar substituents (e.g., methyl) .

Substituent Type Variations

Replacing the methoxy or trifluoromethyl group with other functional groups alters biological activity:

| Compound Name | Substituent Modifications | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)-4-(trifluoromethyl)benzamide | Cl instead of OCH₃ | Increased cytotoxicity but reduced selectivity |

| N-(4-Methoxyphenyl)benzamide | No CF₃ group | Moderate enzyme inhibition; lower potency |

| N-(4-Methoxyphenyl)-4-nitrobenzamide | NO₂ instead of CF₃ | Higher reactivity but poor metabolic stability |

Key Findings :

- The trifluoromethyl group’s electronegativity and lipophilicity enhance membrane permeability and target affinity compared to nitro (-NO₂) or chloro (-Cl) groups .

- Removing the CF₃ group (e.g., N-(4-methoxyphenyl)benzamide) results in a 10-fold decrease in potency against acetylcholinesterase (AChE) .

Complex Derivatives with Additional Functional Groups

Adding heterocyclic or bulky substituents introduces new pharmacological dimensions:

Key Findings :

- While these derivatives exhibit broader activity spectra, the target compound’s simpler structure offers advantages in synthetic accessibility and fewer off-target interactions .

- Thiazole or tetrazole rings improve solubility but may introduce toxicity risks absent in the target compound .

Research Findings and Implications

Pharmacological Advantages

- AChE Inhibition : The target compound shows IC₅₀ = 0.8 µM for AChE, outperforming analogs like N-(4-Chlorophenyl)-4-(trifluoromethyl)benzamide (IC₅₀ = 2.3 µM) due to optimal substituent positioning .

- Anticancer Activity : Induces apoptosis in HeLa cells at 5 µM, a concentration 2x lower than N-(4-Methoxyphenyl)benzamide, highlighting the CF₃ group’s role .

Biological Activity

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide is C₁₄H₁₃F₃N O, with a molecular weight of approximately 265.23 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.

Table 1: Structural Features of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide

| Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₁₃F₃N O |

| Molecular Weight | 265.23 g/mol |

| Functional Groups | Methoxy, Trifluoromethyl, Benzamide |

| Lipophilicity | High (due to trifluoromethyl group) |

The mechanism of action for N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group not only enhances lipophilicity but also increases binding affinity to hydrophobic pockets within target proteins. This compound may modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds similar to N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzamide derivatives can inhibit receptor tyrosine kinases involved in cancer progression .

- Enzyme Inhibition : Inhibitory assays have demonstrated that related compounds exhibit significant activity against human carbonic anhydrases (hCA I and hCA II), with Ki values ranging from 6.7 to 335.2 nM for hCA I and 0.5 to 55.4 nM for hCA II . This suggests potential applications in treating conditions where these enzymes are implicated.

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, targeting pathological hallmarks of diseases such as Alzheimer’s . These studies indicate a promising avenue for further research into the neuroprotective effects of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide.

Table 2: Biological Activity Summary

| Study Focus | Cell Lines Tested | Key Findings |

|---|---|---|

| Anticancer Activity | MCF-7, A549, HeLa | Significant cytotoxicity observed |

| Enzyme Inhibition | hCA I, hCA II | Ki values indicate potent inhibition |

| Neuroprotection | Neuronal cell models | Potential protective effects against neurotoxicity |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide with high yield?

- Methodological Answer : Optimize reaction conditions by maintaining an inert argon atmosphere, using ice-bath cooling (0°C) during reagent addition, and employing slow dropwise addition of acyl chlorides to prevent side reactions. Post-reaction, use rotary evaporation under reduced pressure (≤40°C) to remove volatile solvents like dichloromethane, followed by vacuum drying (70°C) to isolate the product. Purification via vacuum filtration with diethyl ether/water washes can achieve yields up to 89% .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH) and trifluoromethyl (δ ~125-130 ppm for CF in F NMR) groups .

- X-ray Crystallography : Determine crystal packing and conformational stability, as demonstrated for analogous benzamides .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns, especially for detecting trace impurities .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Conduct a pre-experiment hazard analysis (e.g., using ACS guidelines) to address mutagenicity risks (Ames II testing recommended). Use fume hoods, nitrile gloves, and eye protection. Store the compound in amber vials at ≤4°C to mitigate thermal decomposition and light sensitivity .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>70°C observed in analogs). Monitor hydrolysis in aqueous buffers (pH 4–9) via HPLC, noting accelerated degradation under basic conditions. For long-term storage, lyophilize and store under argon .

Q. How should researchers address contradictory data in synthesis yields across studies?

- Methodological Answer : Systematically vary parameters such as reagent purity (e.g., sodium pivalate anhydrous vs. hydrated forms), reaction time (5 hours vs. extended durations), and solvent ratios (CHCl/water). Use design-of-experiment (DoE) frameworks to isolate critical factors. Cross-validate results with kinetic studies (e.g., in situ IR monitoring) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to model binding to enzymes like cytochrome P450 or kinases. Use density functional theory (DFT) to calculate electrostatic potentials, highlighting the electron-withdrawing trifluoromethyl group’s role in enhancing binding affinity. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What evidence supports its potential in targeting disease-related pathways?

- Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC values. Compare with analogs lacking the methoxy or trifluoromethyl groups to identify structure-activity relationships (SAR). Mechanistic studies (western blotting) can assess apoptosis markers (e.g., caspase-3 activation) .

Q. How do substituent variations impact its physicochemical and biological properties?

- Methodological Answer : Synthesize analogs (e.g., replacing CF with Cl or OCH with NH) and compare logP (via shake-flask method), solubility (HPLC), and metabolic stability (microsomal assays). X-ray structures of analogs (e.g., 4-tert-butyl derivatives) reveal steric effects on crystal packing and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.